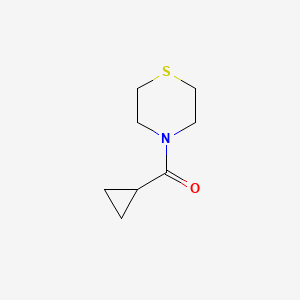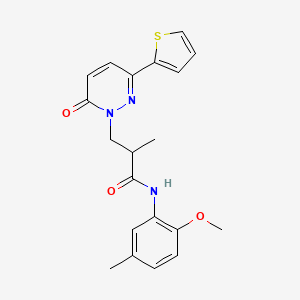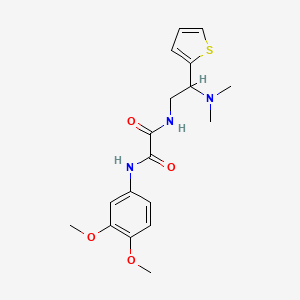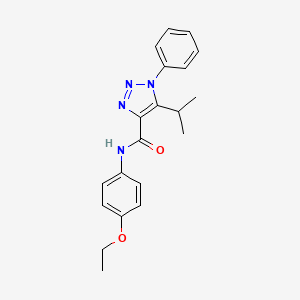
N-(4-ethoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, commonly known as EPTC, is a herbicide used to control annual grasses and broadleaf weeds in various crops. It was first introduced in the 1960s and has since been widely used in agriculture. EPTC belongs to the triazole family of herbicides, which are known for their broad-spectrum activity and low toxicity to humans and animals.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of Triazole Derivatives : Some novel triazole derivatives exhibit antimicrobial activities, suggesting their potential in developing antimicrobial agents. These compounds were synthesized from various ester ethoxycarbonylhydrazones with primary amines, showcasing the versatility of triazole chemistry in medicinal applications (Bektaş et al., 2007).
- Practical Synthesis Methods : A practical method was developed for synthesizing an orally active CCR5 antagonist, demonstrating the efficiency of triazole compounds in therapeutic applications. This synthesis method includes a Suzuki−Miyaura reaction followed by hydrolysis and amidation, highlighting a new, inexpensive method without chromatographic purification (Ikemoto et al., 2005).
- Antioxidant and Anticancer Activity : Novel derivatives bearing triazole and other heterocyclic moieties were synthesized and evaluated for antioxidant and anticancer activities. These studies indicate the potential of triazole derivatives in oncological research, showing significant cytotoxic effects against specific cancer cell lines (Tumosienė et al., 2020).
Application in Material Science
- Organotin(IV) Complexes : Novel organotin(IV) complexes of organophosphorus ligands were synthesized and characterized, indicating the application of triazole derivatives in material science for creating new compounds with potential industrial applications. These studies included spectroscopic, structural studies, and DFT calculations to elucidate the properties of these complexes (Shariatinia et al., 2012).
Photophysical Properties Study
- Blue Emitting Fluorophores : N-2-Aryl-1,2,3-Triazoles were identified as a novel class of blue-emitting fluorophores, showcasing the application of triazole derivatives in developing efficient color-tunable materials for optical and electronic devices. The study involved the synthesis, photophysical properties study, and DFT computations to explore their potential uses (Padalkar et al., 2015).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-26-17-12-10-15(11-13-17)21-20(25)18-19(14(2)3)24(23-22-18)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMKDEHAYMCRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2931167.png)
![7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2931169.png)
![[(2-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2931170.png)
![2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B2931171.png)
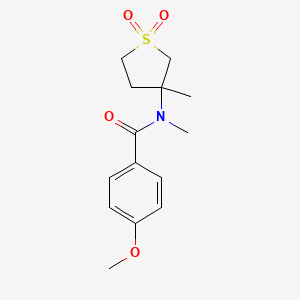
![2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931175.png)
![2-Spiro[2.5]octan-6-ylethanol](/img/structure/B2931177.png)
![3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2931179.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)

